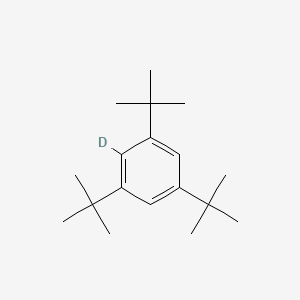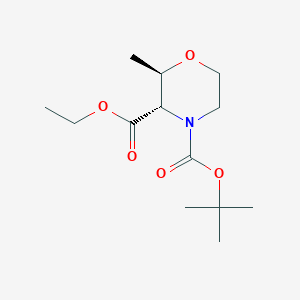
4-(Tert-butyl) 3-ethyl (2R,3S)-2-methylmorpholine-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butyl) 3-ethyl (2R,3S)-2-methylmorpholine-3,4-dicarboxylate is a complex organic compound characterized by its unique structural features The presence of tert-butyl and ethyl groups, along with the chiral centers at positions 2 and 3, contribute to its distinct chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl) 3-ethyl (2R,3S)-2-methylmorpholine-3,4-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of tert-butyl and ethyl-substituted amines with appropriate carboxylic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for meeting the demands of various applications.
化学反応の分析
Types of Reactions
4-(Tert-butyl) 3-ethyl (2R,3S)-2-methylmorpholine-3,4-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or ethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
4-(Tert-butyl) 3-ethyl (2R,3S)-2-methylmorpholine-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Tert-butyl) 3-ethyl (2R,3S)-2-methylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(Tert-butyl) 3-ethyl (2R,3S)-2-methylmorpholine-3,4-dicarboxylate: shares similarities with other morpholine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
4-O-tert-butyl 3-O-ethyl (2R,3S)-2-methylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-6-17-11(15)10-9(2)18-8-7-14(10)12(16)19-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1 |
InChIキー |
HMMIAUXXMMDHJN-ZJUUUORDSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1[C@H](OCCN1C(=O)OC(C)(C)C)C |
正規SMILES |
CCOC(=O)C1C(OCCN1C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


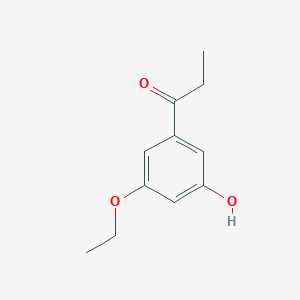
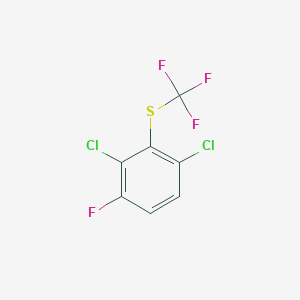
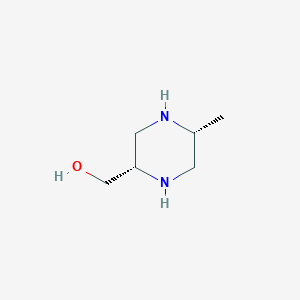
![3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B14035382.png)
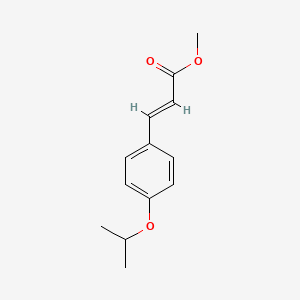
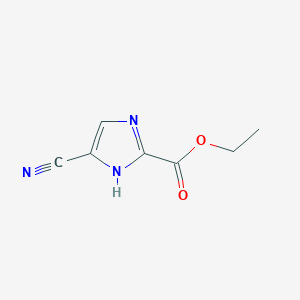
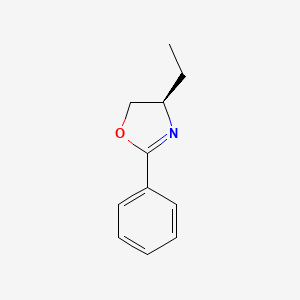
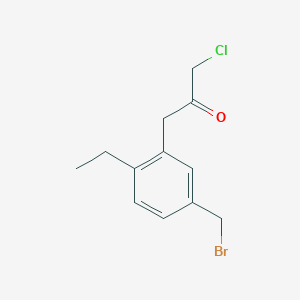
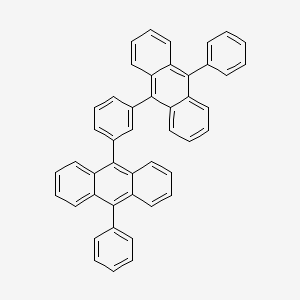
![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)

